molecular formula C13H9N3O4S B8020655 7-(Benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

7-(Benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

货号: B8020655
分子量: 303.30 g/mol
InChI 键: XTGXGYDAGYMGAB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(Benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS 1638767-43-7) is a high-purity chemical building block designed for pharmaceutical research and development. This compound features a privileged pyrrolo[2,3-d]pyrimidine scaffold, a structure known as a 7-deazapurine that bears a close resemblance to natural purine nucleotides . This structural similarity makes it a versatile precursor for synthesizing novel bioactive molecules. Researchers are particularly interested in this scaffold for developing new therapeutic agents due to its broad-spectrum bioactivities . The core structure has demonstrated significant potential in various research areas, including as a competitive inhibitor of kinases like p21-activated kinase 4 (PAK4), a target implicated in several cancers . Additionally, pyrrolo[2,3-d]pyrimidine derivatives are extensively investigated for their antimicrobial properties against resistant strains, as well as for their antitumor activities . The presence of both a benzenesulfonyl protecting group and a carboxylic acid functional group on this molecular framework allows for selective modifications and further synthetic elaboration, facilitating structure-activity relationship (SAR) studies. This product is intended for research applications only and is not for diagnostic or therapeutic use.

属性

IUPAC Name

7-(benzenesulfonyl)pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4S/c17-13(18)11-6-9-7-14-8-15-12(9)16(11)21(19,20)10-4-2-1-3-5-10/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGXGYDAGYMGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CN=CN=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Cyclization

  • Catalyst : Cuprous chloride in dimethylformamide (DMF).

  • Base : Potassium carbonate at 90°C for 6 hours, yielding 2-chloro-7-(benzenesulfonyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid .

Oxidation

  • Oxidant : DDQ (2.0 equivalents) in tetrahydrofuran (THF).

  • Conditions : 60°C for 4 hours, achieving full dehydrogenation to the aromatic product.

Hydrolysis and Final Product Isolation

The ester intermediate (if present) is hydrolyzed to the carboxylic acid:

  • Reagents : Aqueous sodium hydroxide (2M) in methanol.

  • Conditions : 50°C for 3 hours, followed by acidification with HCl to pH 2–3.

  • Purification : Recrystallization from ethanol/water mixtures yields >95% pure product.

Comparative Analysis of Synthetic Routes

StepWO2007012953A2CN111303162BEP1913000B1
Core Synthesis POCl₃, toluene, 105°CNi/Cu catalysisTosylation, POCl₃
Sulfonylation Not detailedBenzenesulfonyl chlorideTosyl chloride
Carboxylation N/AAcrylic acid couplingN/A
Cyclization N/ACuCl, DMF, 90°CN/A
Oxidation N/ADDQ, THFHydrogenolysis
Yield 87.3% (dichlorination)73.1% (coupling)>85% (sulfonylation)

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at N7 and C6 require careful choice of protecting groups. Benzyl and tosyl groups direct sulfonylation to N7.

  • Catalyst Efficiency : Nickel/copper systems reduce costs compared to palladium but require strict oxygen-free conditions.

  • Scalability : Batch-wise DDQ addition prevents exothermic runaway during oxidation .

化学反应分析

Types of Reactions: 7-(Benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to yield corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring or the phenylsulfonyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, amines, alcohols, and various substituted pyrrolo[2,3-d]pyrimidines.

科学研究应用

7-(Benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:

作用机制

The mechanism of action of 7-(Benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations and Structural Features

The activity and properties of pyrrolo[2,3-d]pyrimidine derivatives are highly dependent on substituents at positions 2, 4, 6, and 7. Below is a comparison of key analogues:

Compound Name Substituents (Position) Molecular Weight Key Features Biological Target/Activity Reference IDs
Target Compound : 7-(Benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid 7: Benzenesulfonyl; 6: COOH 329.32* Enhanced solubility (carboxylic acid), strong H-bonding potential Kinase inhibition (potential CDK)
7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid 7: Cyclopentyl; 2: Piperazinyl-pyridine; 6: COOH 407.48 High CDK9 inhibition (IC₅₀ < 10 nM); used in Ribociclib synthesis CDK4/6 inhibitors (breast cancer)
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid 7: Cyclopentyl; 2: Cl; 6: COOH 307.75 Intermediate for kinase inhibitors; moderate solubility Precursor for anticancer agents
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid 7: Methyl; 4: Cl; 6: COOH 211.61 Limited solubility; unexplored bioactivity Synthetic intermediate
Ethyl 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate 7: Phenylsulfonyl; 6: COOEt; 4: Cl 379.82 Ester prodrug; improved cell permeability Anticancer candidate (preclinical)

*Calculated based on molecular formula C₁₃H₁₁N₃O₄S.

Key Observations:
  • Position 7 : Benzenesulfonyl (target compound) vs. cyclopentyl or methyl in analogues. The benzenesulfonyl group increases steric hindrance and may enhance target selectivity compared to smaller substituents .
  • Position 6 : Carboxylic acid improves aqueous solubility but may reduce membrane permeability compared to esters (e.g., ethyl carboxylate) .
  • Position 2 : Piperazinyl-pyridine or chloro substituents correlate with CDK inhibitory activity, as seen in Ribociclib derivatives .

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (e.g., target compound) have higher aqueous solubility (>10 mg/mL) than methyl or ester analogues .
  • Thermal Stability : Melting points range from 257°C (for fluorophenyl derivatives) to 260°C (chlorophenyl analogues), indicating robust thermal stability .
  • Spectral Data : IR and NMR spectra for analogues confirm substituent effects (e.g., C=O stretch at ~1630 cm⁻¹ for carboxylic acid) .

生物活性

7-(Benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cell signaling pathways. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables for a comprehensive understanding.

  • Molecular Formula : C13H8ClN3O4S
  • Molecular Weight : 337.73 g/mol
  • CAS Number : 1638767-43-7

The compound has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in cell cycle regulation and transcriptional control. Inhibition of CDK9 has implications for cancer therapy, especially in tumors that exhibit dysregulation of the cell cycle.

Inhibition Studies

Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit potent inhibitory activity against various kinases. The following table summarizes key findings from recent research:

Compound Target Kinase IC50 (nM) Selectivity Notes
This compoundCDK915HighEffective in pancreatic cancer models
Compound 1 (related derivative)CDK4/630ModerateDisplays anti-proliferative effects
Compound 2 (another derivative)PI5P4Kγ7.1HighSelective against over 150 kinases

Case Studies

  • Pancreatic Cancer Models : In vitro studies involving MIA PaCa-2 cells showed that the compound significantly inhibited cell proliferation compared to controls, with an IC50 value indicating strong potency against this cancer type. The mechanism was linked to the inhibition of CDK9, leading to reduced transcriptional activity of oncogenes.
  • Neurodegenerative Disorders : Research has also indicated potential applications in neurodegenerative diseases where dysregulated kinase activity contributes to pathology. The ability of the compound to penetrate the blood-brain barrier enhances its therapeutic prospects.

Pharmacokinetics

Pharmacokinetic studies revealed that the compound exhibits favorable absorption and distribution characteristics. Key findings include:

  • Bioavailability : High oral bioavailability was noted in animal models.
  • Half-life : A moderate half-life allows for effective dosing regimens without frequent administration.
  • Tissue Distribution : Significant accumulation in tumor tissues was observed, correlating with enhanced therapeutic effects.

常见问题

Basic: What synthetic methodologies are employed for the preparation of 7-(Benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid?

Answer:
Common synthetic routes involve multi-step functionalization of the pyrrolo[2,3-d]pyrimidine core. Key steps include:

  • Suzuki coupling to introduce aromatic substituents (e.g., benzenesulfonyl groups) at the 7-position .
  • Nucleophilic substitution for halogen replacement (e.g., chlorine with carboxylic acid groups) .
  • Protection/deprotection strategies for sensitive functional groups, such as using tert-butyl esters for carboxylic acid intermediates .
    Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from dichloromethane/hexane mixtures .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR validate structural integrity, with shifts for the pyrrolo[2,3-d]pyrimidine core (e.g., aromatic protons at δ 6.7–7.4 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ or [M+Na]+^+) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using reverse-phase C18 columns and UV detection .

Advanced: How can reaction conditions be optimized for higher yield using design of experiments (DoE)?

Answer:

  • Statistical DoE minimizes trial-and-error by varying parameters (temperature, solvent ratio, catalyst loading) and analyzing interactions. For example:
    • Central Composite Design (CCD) optimizes Suzuki coupling efficiency by testing Pd catalyst concentration and reaction time .
    • Response Surface Methodology (RSM) identifies ideal recrystallization solvent ratios .
  • Computational tools (e.g., quantum chemical calculations) predict reaction pathways, reducing experimental iterations .

Advanced: What strategies address contradictions in biological activity data across studies?

Answer:

  • Compound Purity Validation: Use orthogonal methods (HPLC, NMR) to confirm purity, as impurities >2% can skew bioactivity results .
  • Assay Standardization: Control variables (cell line passage number, incubation time) to minimize variability .
  • Meta-Analysis: Compare data across studies using standardized metrics (e.g., IC50_{50} normalization) .

Basic: What are the solubility properties and how do they affect experimental design?

Answer:

  • Solubility Profile: Limited aqueous solubility (common in pyrrolo[2,3-d]pyrimidines) necessitates polar aprotic solvents (DMSO, DMF) for in vitro assays .
  • Formulation Strategies: Use co-solvents (e.g., PEG-400) or nanoemulsions for in vivo studies to enhance bioavailability .

Advanced: How do computational models assist in structure-activity relationship (SAR) studies for this compound?

Answer:

  • Molecular Docking: Predict binding affinities to targets (e.g., kinase domains) by modeling interactions between the benzenesulfonyl group and hydrophobic pockets .
  • Quantitative SAR (QSAR): Machine learning algorithms correlate substituent electronegativity (e.g., Cl vs. OCH3_3) with antiangiogenic activity .

Advanced: What purification challenges exist and how to mitigate them?

Answer:

  • Byproduct Formation: Trace alkylation byproducts (e.g., N-methyl derivatives) are removed via gradient elution chromatography .
  • Polymorphism: Recrystallization under controlled temperature/pH avoids amorphous solid formation .

Basic: What is the role of the benzenesulfonyl group in the compound’s reactivity?

Answer:

  • Electron-Withdrawing Effect: Enhances electrophilicity at the 6-position, facilitating nucleophilic substitution (e.g., with carboxylic acid derivatives) .
  • Steric Hindrance: The bulky group directs regioselectivity in cross-coupling reactions .

Advanced: How to ensure reproducibility in synthesis protocols?

Answer:

  • Strict Condition Control: Document reaction parameters (e.g., degassing time for Pd-catalyzed couplings) to minimize batch variability .
  • Intermediate Characterization: Validate each synthetic step with LC-MS or 1^1H NMR before proceeding .

Advanced: What in silico methods predict metabolic stability of this compound?

Answer:

  • ADMET Prediction: Tools like SwissADME estimate cytochrome P450 interactions and metabolic half-life based on logP and topological polar surface area .
  • Density Functional Theory (DFT): Models oxidation potentials to identify labile sites (e.g., pyrrole nitrogen) for structural modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 2
7-(Benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。